Partial Agonist Activity at Presynaptic 5-HT1A Autoreceptors: NAN-190 vs. Silent Antagonist WAY-100635
NAN-190 exhibits partial agonist activity at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, whereas WAY-100635 functions as a silent antagonist with negligible intrinsic activity. Using receptor theory applied to electrophysiological recordings, the intrinsic activity (α) for both NAN-190 and BMY 7378 was calculated to be in the range of 0.1–0.3 relative to the full agonist 8-OH-DPAT [1]. In vivo brain microdialysis studies confirm this functional distinction: NAN-190 (0.1–1.0 mg/kg, s.c.) dose-dependently reduced hippocampal 5-HT release, mimicking the effect of 8-OH-DPAT, while silent antagonists do not decrease 5-HT output [2]. This partial agonist profile means NAN-190 can antagonize the effects of full agonists at postsynaptic receptors while simultaneously activating presynaptic autoreceptors, producing a net effect that differs fundamentally from silent antagonism [3].
| Evidence Dimension | Intrinsic activity (α) at 5-HT1A receptors |
|---|---|
| Target Compound Data | α = 0.1–0.3 (partial agonist) |
| Comparator Or Baseline | WAY-100635: α ≈ 0 (silent antagonist); 8-OH-DPAT: α = 1.0 (full agonist) |
| Quantified Difference | NAN-190 exhibits measurable intrinsic activity (0.1–0.3) vs. silent antagonist (0); partial agonist vs. full agonist |
| Conditions | Rat dorsal raphe nucleus in vitro electrophysiology; receptor theory calculation |
Why This Matters
This partial agonist property makes NAN-190 unsuitable as a tool for experiments requiring pure 5-HT1A blockade, but uniquely valuable for studies examining functional selectivity or presynaptic autoreceptor modulation.
- [1] Greuel JM, Glaser T. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro. Eur J Pharmacol. 1992;211(2):211-219. View Source
- [2] Hjorth S, Sharp T. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies. Life Sci. 1990;46(14):955-963. View Source
- [3] Sharp T, Hjorth S. In vivo interactions of NAN-190, a putative selective 5-HT1A antagonist, with ipsapirone. Pharmacol Biochem Behav. 1992;41(4):823-827. View Source
